molecular formula C9H9N5O2 B8515728 methyl 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetate

methyl 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetate

Cat. No. B8515728
M. Wt: 219.20 g/mol
InChI Key: LYGVLWRAJOVWOL-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

To a solution of methyl [6-(1H-tetrazol-1-yl)pyridin-2-yl]acetate (367 mg, 1.67 mmol) in THF (5 mL) was added 1.5 mL of 1N aqueous lithium hydroxide solution. The reaction mixture was allowed to stir at ambient temperature for 30 minutes and then concentrated in vacuo. The crude residue was dissolved in 4 mL of a 1N aqueous hydrochloric acid solution and extracted with DCM (3×20 mL). The combined organic layers were then dried over sodium sulfate, filtered and concentrated in vacuo to afford crude [6-(1H-tetrazol-1-yl) pyridin-2-yl]acetic acid which was used without further purification. LC/MS (M+H−28)+178.
Quantity
367 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[N:11]=[C:10]([CH2:12][C:13]([O:15]C)=[O:14])[CH:9]=[CH:8][CH:7]=2)[CH:5]=[N:4][N:3]=[N:2]1.[OH-].[Li+]>C1COCC1>[N:1]1([C:6]2[N:11]=[C:10]([CH2:12][C:13]([OH:15])=[O:14])[CH:9]=[CH:8][CH:7]=2)[CH:5]=[N:4][N:3]=[N:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
367 mg
Type
reactant
Smiles
N1(N=NN=C1)C1=CC=CC(=N1)CC(=O)OC
Name
Quantity
1.5 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at ambient temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude residue was dissolved in 4 mL of a 1N aqueous hydrochloric acid solution
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1(N=NN=C1)C1=CC=CC(=N1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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